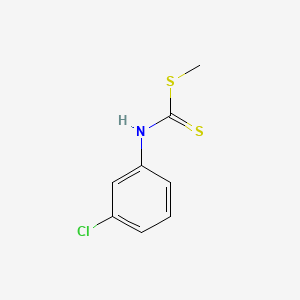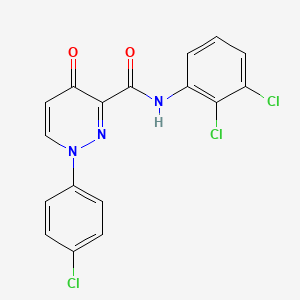
N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a difluorobenzyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 2,3-difluorobenzyl bromide with 1,5-dimethyl-1H-pyrazol-4-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluorobenzyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Difluorobenzyl)-4-sulfamoyl-benzamide
- 2,3-Difluorobenzyl alcohol
- 2,3-Difluorobenzyl bromide
Uniqueness
N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine is unique due to the presence of both the difluorobenzyl group and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H14ClF2N3 |
|---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H13F2N3.ClH/c1-8-11(7-16-17(8)2)15-6-9-4-3-5-10(13)12(9)14;/h3-5,7,15H,6H2,1-2H3;1H |
InChI Key |
FHPPCXJPNPNMMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=C(C(=CC=C2)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B12218133.png)
![1-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B12218141.png)
![4-[[(1-Ethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B12218142.png)

![7-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12218156.png)

![(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B12218168.png)
![(4{R},4a{S},8a{S})-4-phenyloctahydro-2{H}-pyrano[2,3-{d}]pyrimidin-2-one](/img/structure/B12218179.png)
![4-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B12218183.png)


![6,8-dichloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12218218.png)
![4-ethoxy-N-{2-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B12218219.png)
